

# Material Safety Data Sheet for Boc-Pip-alkyne-Ph-COOH

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## Compound of Interest

Compound Name: *Boc-Pip-alkyne-Ph-COOH*

Cat. No.: *B12425431*

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## In-Depth Technical Guide: Boc-Pip-alkyne-Ph-COOH

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid (**Boc-Pip-alkyne-Ph-COOH**), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential safety information, physicochemical properties, and detailed experimental methodologies relevant to its application in targeted protein degradation, particularly in the synthesis of PROTACs aimed at degrading the Androgen Receptor (AR). The information is intended for use by trained professionals in a laboratory setting.

### Section 1: Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of **Boc-Pip-alkyne-Ph-COOH**.

Property	Value	Source(s)
IUPAC Name	4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid	[1]
Synonyms	Boc-Pip-alkyne-Ph-COOH, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid	[1]
CAS Number	2581824-70-4	[1]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> NO <sub>4</sub>	[2]
Molecular Weight	329.39 g/mol	[2]
Appearance	To be determined; likely a solid powder.	[3]
Purity	>98% (typical)	[3]

## Section 2: Application in Drug Discovery

**Boc-Pip-alkyne-Ph-COOH** is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This specific linker has been utilized in the synthesis of ARD-266, a potent PROTAC that targets the Androgen Receptor (AR) for degradation.[2][4] ARD-266 has demonstrated high efficiency in degrading AR in various prostate cancer cell lines.[1][5] The alkyne group within the linker provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation to other molecular fragments.[4][6]

**Application Data for ARD-266****(Synthesized using a similar linker)**

Target Protein	Androgen Receptor (AR)
Mechanism of Action	PROTAC-mediated protein degradation
Cell Line Efficacy (DC <sub>50</sub> )	0.2-1 nM in LNCaP, VCaP, and 22Rv1 prostate cancer cell lines

## Section 3: Safety and Handling (Material Safety Data Sheet Summary)

Disclaimer: No specific Material Safety Data Sheet (MSDS) is available for **Boc-Pip-alkyne-Ph-COOH**. This information is compiled from data on structurally similar compounds and general laboratory safety principles. It is not a substitute for a formal risk assessment.

### Hazards Identification

- Based on similar Boc-protected amino acids and carboxylic acids, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[\[7\]](#)[\[8\]](#)
- The toxicological properties have not been fully investigated.[\[7\]](#)
- Compounds containing alkyne groups should be handled with care, as some can be unstable under certain conditions, although this is less common for non-terminal, conjugated alkynes.

### First-Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[\[9\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water.[\[10\]](#)
- In Case of Eye Contact: Flush eyes with water as a precaution.[\[10\]](#)
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[\[9\]](#)

- In all cases of exposure, seek medical attention if symptoms persist.

## Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[\[10\]](#)
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[\[11\]](#)[\[12\]](#)  
Recommended long-term storage is at -20°C, with short-term storage at 0-4°C.[\[3\]](#) Shipped under ambient temperature as a non-hazardous chemical.[\[3\]](#)

## Personal Protective Equipment (PPE)

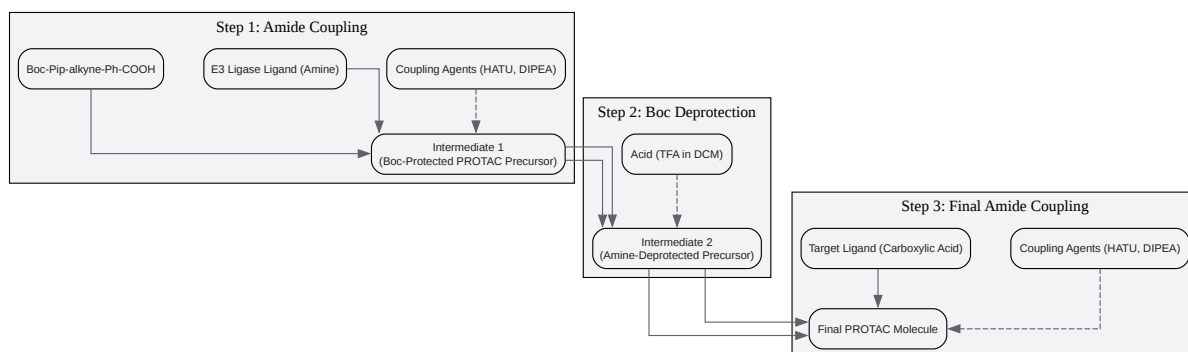
- Eye/Face Protection: Use chemical safety goggles.
- Skin Protection: Handle with gloves. Gloves must be inspected prior to use.
- Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[\[8\]](#)

## Section 4: Experimental Protocols

### Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for synthesizing a PROTAC by coupling **Boc-Pip-alkyne-Ph-COOH** with an E3 ligase ligand (e.g., a VHL ligand amine) and a target protein ligand (e.g., an AR antagonist with an amine handle).

Workflow Visualization:



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Caption: Synthetic workflow for PROTAC assembly.

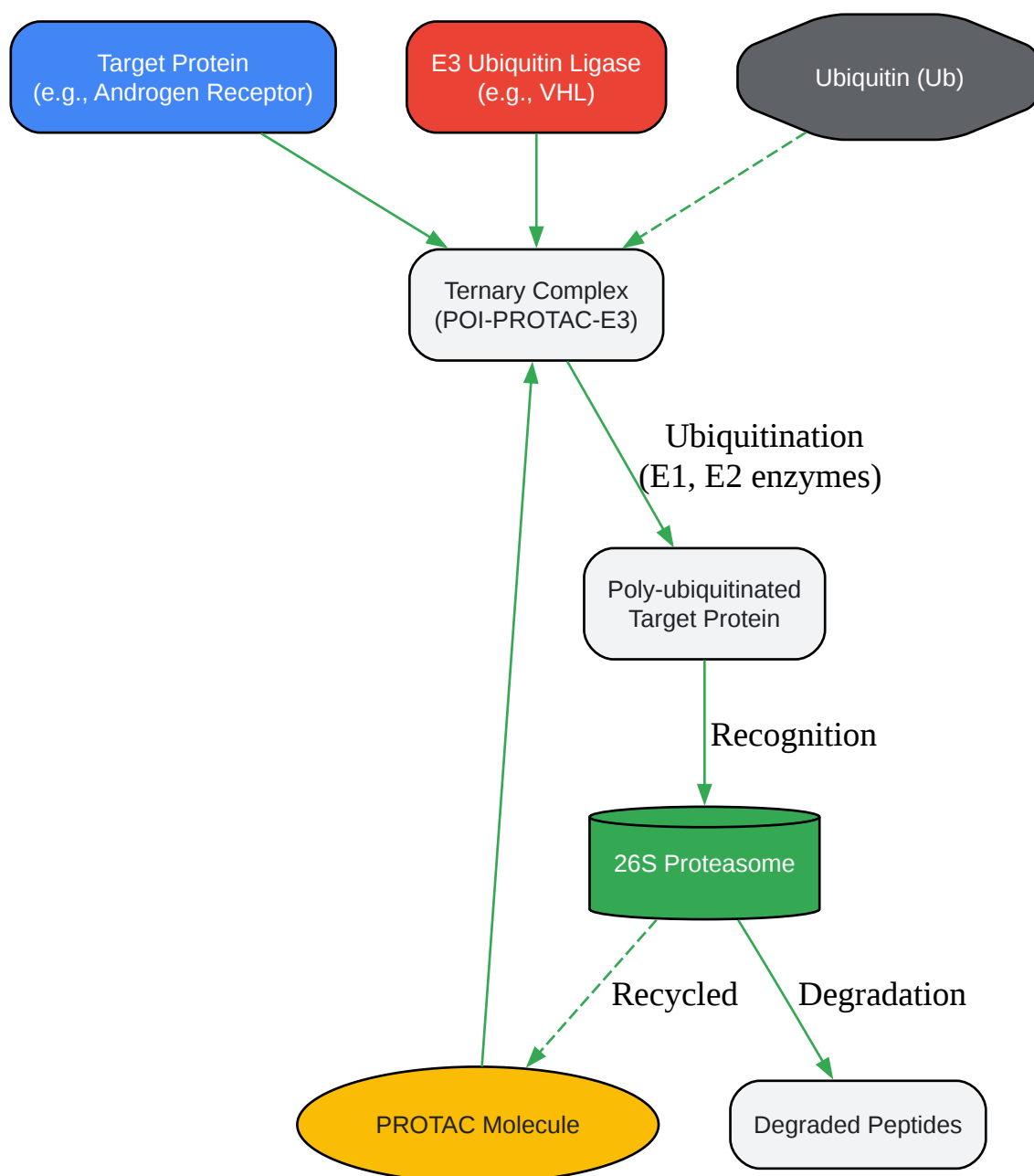
Procedure:

- Amide Coupling:
  - Dissolve **Boc-Pip-alkyne-Ph-COOH** (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
  - Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
  - Stir the mixture for 15 minutes at room temperature.
  - Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

- Stir the reaction at room temperature overnight. Monitor completion by LC-MS.
- Work-up: Dilute with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[\[10\]](#)
- Boc Deprotection:
  - Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
  - Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.[\[10\]](#)
  - Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
  - Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine-TFA salt is often used directly in the next step.
- Final Amide Coupling:
  - Dissolve the target protein ligand functionalized with a carboxylic acid (1.0 eq) in anhydrous DMF.
  - Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes.
  - Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in DMF. Note: Extra equivalents of DIPEA may be needed to neutralize the TFA salt.
  - Stir the reaction at room temperature overnight and monitor by LC-MS.
  - Perform an aqueous work-up and purify the final PROTAC molecule by flash chromatography or preparative HPLC.

## Section 5: Mechanism of Action - PROTAC Signaling Pathway

The PROTAC molecule synthesized using the **Boc-Pip-alkyne-Ph-COOH** linker functions by hijacking the cell's ubiquitin-proteasome system.



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Caption: PROTAC-mediated protein degradation pathway.

### Pathway Description:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[4]
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the target protein. This process is repeated to form a poly-ubiquitin chain.[4]
- Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides.[13]
- Recycling: The PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple target protein molecules.

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